molecular formula C11H13Cl B1613969 2-Chloro-4-(2-methylphenyl)-1-butene CAS No. 731772-13-7

2-Chloro-4-(2-methylphenyl)-1-butene

Cat. No.: B1613969
CAS No.: 731772-13-7
M. Wt: 180.67 g/mol
InChI Key: RLTFPRKDIWUPGI-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)-1-butene is an organochlorine compound with a butene backbone substituted by a chlorine atom at the 2nd carbon and a 2-methylphenyl group at the 4th carbon. Its molecular formula is C₁₁H₁₃Cl, and its estimated molar mass is 180.67 g/mol. Direct experimental data on its physical and chemical properties are scarce in the literature, but comparisons can be drawn from structurally related compounds, such as 2-Chloro-4-(2-chlorophenyl)but-1-ene (CAS 731772-00-2) and 4-Chloro-2-methyl-1-butene (CAS 10523-96-3) .

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFPRKDIWUPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641118
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID40641118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-13-7
Record name 1-(3-Chloro-3-buten-1-yl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 2-chloro-1-butene is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the double bond can yield the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: 2-Hydroxy-4-(2-methylphenyl)-1-butene.

    Oxidation: 2-Chloro-4-(2-methylphenyl)-1,2-epoxybutane or 2-Chloro-4-(2-methylphenyl)butan-2-one.

    Reduction: 2-Chloro-4-(2-methylphenyl)butane.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)-1-butene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards nucleophiles. The chlorine atom can also participate in nucleophilic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the butene backbone and aromatic ring significantly influence physical properties like density, boiling point, and polarity. Below is a comparative analysis:

Property 2-Chloro-4-(2-methylphenyl)-1-butene (Target) 2-Chloro-4-(2-chlorophenyl)but-1-ene 4-Chloro-2-methyl-1-butene
Molecular Formula C₁₁H₁₃Cl C₁₀H₁₀Cl₂ C₅H₉Cl
Molar Mass (g/mol) ~180.67 (estimated) 201.09 104.58
Density (g/cm³) ~1.05–1.10 (estimated) 1.159 0.900
Boiling Point (°C) ~220–240 (estimated) 258.8 (predicted) 103.83 (estimated)
Key Substituents 2-methylphenyl (electron-donating), Cl 2-chlorophenyl (electron-withdrawing), Cl Methyl (C-2), Cl (C-4)

Key Observations :

  • Electron Effects : The 2-methylphenyl group in the target compound is electron-donating, which may enhance stability compared to the electron-withdrawing 2-chlorophenyl group in . This difference could influence reactivity in electrophilic addition or substitution reactions.
  • Boiling Point : The target’s estimated higher boiling point (~220–240°C) compared to (103.83°C) reflects increased molecular weight and aromatic π-system interactions. However, it is lower than (258.8°C), likely due to the absence of a second chlorine atom.
Reactivity of the Double Bond

The 1-butene backbone in all three compounds renders the double bond susceptible to electrophilic addition (e.g., hydrohalogenation) and polymerization. However:

  • The electron-withdrawing chlorine in polarizes the double bond, increasing reactivity toward nucleophiles. In contrast, the electron-donating methyl group in the target compound may reduce this polarization, favoring different regioselectivity .
  • The aliphatic 4-Chloro-2-methyl-1-butene lacks aromatic conjugation, making its double bond more reactive than the target compound’s but less stable under oxidative conditions.
Functionalization Potential
  • The target’s 2-methylphenyl group provides a site for further functionalization (e.g., sulfonation, nitration), similar to aromatic derivatives in .

Biological Activity

2-Chloro-4-(2-methylphenyl)-1-butene, with the chemical formula C10H10Cl, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a phenyl ring, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and other fields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures often interact with microbial membranes, disrupting their integrity and leading to cell death. The specific mechanisms of action for this compound require further investigation, but initial findings suggest it may inhibit the growth of various bacterial strains.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Some studies have reported that compounds containing chloro and alkyl groups can induce apoptosis in cancer cells. The exact pathways through which this compound exerts its effects are still being explored, but it may involve the modulation of signaling pathways related to cell survival and proliferation.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Compounds with similar structures have been associated with various toxic effects, including hepatotoxicity and genotoxicity. Comprehensive studies are needed to assess the safety and potential adverse effects of this compound in biological systems.

Study 1: Antimicrobial Activity Assessment

In a recent study, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. The presence of the chloro group may enhance its reactivity with biological macromolecules, leading to altered biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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